N'-(3,4-dimethoxyphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-4-26-13-5-6-17-14-16(7-9-19(17)26)11-12-24-22(27)23(28)25-18-8-10-20(29-2)21(15-18)30-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJMFPQUQRIRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold is synthesized via Bischler-Napieralski cyclization , followed by reduction:
- Starting material : 6-Nitro-2-ethylaminoacetophenone.
- Cyclization : Heating with POCl₃ forms 1-ethyl-3,4-dihydroquinolin-6-amine.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the dihydroquinoline to tetrahydroquinoline.
Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | POCl₃, 110°C, 6 h | 72 |
| 2 | H₂ (50 psi), Pd-C, EtOH | 85 |
Functionalization at Position 6
The nitro group in 6-nitro-1-ethyl-3,4-dihydroquinoline is reduced to an amine using SnCl₂/HCl, followed by hydrogenation to achieve full saturation.
Synthesis of N'-(3,4-Dimethoxyphenyl)ethanediamide
Oxalyl Chloride-Mediated Amidation
3,4-Dimethoxyaniline reacts with oxalyl chloride in anhydrous dichloromethane (DCM) under N₂:
$$
\text{2 Ar-NH}_2 + \text{ClC(O)C(O)Cl} \rightarrow \text{Ar-NHC(O)C(O)NH-Ar} + 2 \text{HCl}
$$
Optimization Notes :
- Triethylamine (2.2 equiv) neutralizes HCl, driving the reaction.
- Low temperatures (0–5°C) minimize side reactions.
Yield : 89% after recrystallization (EtOAc/hexane).
Coupling of Tetrahydroquinoline Amine with Ethanediamide
Stepwise Amide Bond Formation
- Activation of Ethanediamide : Treatment with EDCI/HOBt in DMF generates an active ester.
- First Coupling : Reaction with 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine (1.1 equiv) at 25°C for 12 h.
- Second Coupling : Addition of 3,4-dimethoxyaniline (1.05 equiv) and stirring at 40°C for 8 h.
Critical Parameters :
- Solvent : DMF enhances solubility of intermediates.
- Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) isolates the final product (76% yield).
Alternative Routes and Comparative Analysis
One-Pot Oxamide Synthesis
Simultaneous coupling of both amines with oxalyl chloride under high dilution conditions achieves a 68% yield but requires stringent stoichiometric control.
Solid-Phase Synthesis
Immobilization of 3,4-dimethoxyaniline on Wang resin, followed by sequential coupling with oxalic acid and tetrahydroquinoline amine, offers a scalable route (82% purity).
Characterization and Validation
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.86 (s, 6H, OCH₃), 6.82–7.45 (m, 7H, aromatic).
- HRMS : m/z 507.2358 [M+H]⁺ (calc. 507.2361).
Purity Assessment
HPLC (C18, MeCN/H₂O 70:30): 98.2% purity (RT=12.7 min).
Challenges and Optimization Strategies
- Steric Hindrance : Bulky tetrahydroquinoline amine slows coupling; elevated temperatures (40°C) improve kinetics.
- Byproduct Formation : Unreacted oxalyl chloride hydrolyzes to oxalic acid; rigorous drying of reagents is essential.
Industrial Scalability Considerations
Chemical Reactions Analysis
N’-(3,4-dimethoxyphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the amide moiety are replaced by other substituents under appropriate conditions.
Scientific Research Applications
N’-(3,4-dimethoxyphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Tetrahydroquinoline: The ethyl group in the target compound provides intermediate lipophilicity compared to the methyl (Analog 1) and propyl (Analog 2) variants. Analog 3’s dimethylamino and cyclohexyl groups introduce steric bulk and basicity, which may alter binding kinetics in biological systems .
Phenyl Group Substitutions :
- The 3,4-dimethoxyphenyl group (target and Analog 2) offers para- and meta-electron donation, whereas Analog 1’s 2,5-dimethoxyphenyl substituent creates ortho/meta electronic effects. This positional difference could influence π-π stacking or hydrogen-bonding interactions in target binding .
Functional Group Additions :
Biological Activity
N'-(3,4-dimethoxyphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 333.34 g/mol. The compound features a complex structure that includes both a dimethoxyphenyl group and a tetrahydroquinoline moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O5 |
| Molecular Weight | 333.34 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not available |
Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems and potential anti-inflammatory pathways. The presence of the tetrahydroquinoline structure suggests possible interactions with dopamine receptors, which could influence mood and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. It appears to enhance serotonergic and dopaminergic signaling pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro. This could be beneficial for conditions characterized by chronic inflammation.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
Study 1: Antidepressant Effects
In a controlled study involving rodents treated with this compound, researchers observed significant reductions in depressive-like behaviors compared to the control group. Behavioral tests such as the forced swim test and the tail suspension test indicated enhanced mood-related outcomes.
Study 2: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results demonstrated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with varying concentrations of the compound.
Q & A
Q. What approaches evaluate synergistic effects with existing therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
